molecular formula C11H6ClFN4 B1417020 6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094260-22-6

6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1417020
CAS No.: 1094260-22-6
M. Wt: 248.64 g/mol
InChI Key: XUXPGXZBMMPANM-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1116743-29-3) is a high-purity, organic compound supplied for research and development purposes. This chemical belongs to the triazolopyridazine class, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . The structure combines a [1,2,4]triazolo[4,3-b]pyridazine core with a 4-fluorophenyl substituent at the 3-position and a chlorine atom at the 6-position, which serves as a versatile handle for further synthetic modification . The triazolopyridazine core is of considerable interest in pharmaceutical research, with derivatives being investigated for their diverse biological activities. Scientific literature indicates that related [1,2,4]triazolo[4,3-b]pyridazine compounds have demonstrated promising cytotoxic activity against various human cancer cell lines, including SB-ALL, NALM-6, and MCF-7 cells . The mechanism of action for such activity is complex and may involve the induction of apoptosis through the activation of caspase 3/7 pathways . Furthermore, structurally similar analogs have been identified as potent and selective inhibitors of specific enzymes, particularly Phosphodiesterase 4 (PDE4) isoforms, which are relevant targets for inflammatory diseases and central nervous system disorders . The presence of the 4-fluorophenyl group is a common feature in many bioactive molecules, as it can influence the compound's electronic properties, lipophilicity, and overall pharmacokinetic profile. This product is intended for use as a key synthetic intermediate or a building block in the exploration of new chemical entities for biological evaluation . It is supplied with a guaranteed purity of ≥98% (as determined by HPLC) and is characterized as a white crystalline solid. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

6-chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN4/c12-9-5-6-10-14-15-11(17(10)16-9)7-1-3-8(13)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXPGXZBMMPANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound’s interaction with CDK2 involves binding to the enzyme’s active site, thereby preventing its activity and leading to cell cycle arrest.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . This compound influences cell signaling pathways, particularly those involved in cell proliferation and survival. Additionally, it affects gene expression by modulating the transcription of genes associated with apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like CDK2, inhibiting their function . This inhibition leads to the disruption of the cell cycle, ultimately causing cell death. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites that can be excreted from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is predominantly found in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Biological Activity

6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound based on various studies, highlighting its antiproliferative effects, mechanism of action, and potential therapeutic applications.

  • Chemical Formula : C11_{11}H6_6ClFN4_4
  • Molecular Weight : 248.64 g/mol
  • CAS Number : 1094260-22-6

Antiproliferative Activity

A series of studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The compound exhibits moderate to potent activity, particularly against:

Cell LineIC50_{50} (μM)
SGC-7901 (gastric adenocarcinoma)0.014
A549 (lung adenocarcinoma)0.008
HT-1080 (fibrosarcoma)0.012

These values indicate that the compound is comparable to known antitumor agents such as Combretastatin A-4 (CA-4), which has an IC50_{50} of approximately 0.009–0.012 μM .

The mechanism by which this compound exerts its antiproliferative effects has been linked to its ability to inhibit tubulin polymerization. Tubulin is a crucial protein involved in microtubule dynamics during cell division:

  • Tubulin Polymerization Inhibition : The compound effectively inhibits tubulin polymerization and disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
  • Binding Affinity : Molecular modeling studies suggest that the compound binds to the colchicine site on microtubules, similar to other antitubulin agents .

Case Studies and Research Findings

  • Synthesis and Bioevaluation :
    A study synthesized a series of triazolo-pyridazines and evaluated their biological activities. The findings indicated that compounds with specific substitutions exhibited enhanced antiproliferative activities against various cancer cell lines .
  • Structural Analysis :
    The crystal structure analysis revealed that the compound stabilizes through weak intermolecular interactions such as C–H···N and C–H···π interactions, which may contribute to its biological activity .
  • Comparative Studies :
    Comparative studies with other triazole derivatives showed that modifications in the phenyl ring significantly affect the biological activity. For instance, substituents on the phenyl ring can enhance or diminish the compound's efficacy against cancer cells .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

One of the most significant applications of 6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is its potential as an anticancer agent. Compounds with similar triazole scaffolds have been shown to inhibit various kinases involved in cancer progression. For instance, derivatives of triazolo-pyridazines have been investigated for their ability to inhibit c-Met kinases, which are implicated in several cancers including non-small cell lung cancer and renal cell carcinoma. The selective inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes in clinical settings .

1.2 Neuroprotective Effects

Research indicates that triazole derivatives may also exhibit neuroprotective properties. Certain compounds within this class have been studied for their effects on neurodegenerative diseases such as Huntington's disease. The modulation of specific pathways through these compounds suggests a potential role in the therapeutic management of neurological disorders .

Synthetic Utility

2.1 Versatile Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functionalizations that can lead to the development of new compounds with enhanced biological activities. For example, modifications at the 2 and 6 positions of the triazole ring can yield derivatives with improved potency against specific targets .

2.2 Applications in Drug Discovery

In drug discovery processes, this compound can be utilized as a lead compound due to its favorable pharmacokinetic properties. The ability to modify its structure while maintaining biological activity makes it an attractive candidate for further development into more effective therapeutic agents .

Case Studies

3.1 Clinical Trials and Research Findings

Several studies have highlighted the effectiveness of triazolo-pyridazine derivatives in preclinical models. For instance, a study involving a series of triazolo-pyridazine compounds demonstrated significant anticancer activity against various cancer cell lines with IC50 values in the low micromolar range . Furthermore, structure-activity relationship studies have shown that specific substitutions on the triazole ring can dramatically enhance biological activity.

3.2 Comparative Analysis of Triazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer<0.005
PF-04217903c-Met kinase inhibitor0.005
SavolitinibCancer treatmentVariable

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Findings :

  • BRD4 Inhibition: The 4-fluorophenyl group in the target compound contributes to micromolar-level BRD4 bromodomain inhibition, comparable to trifluoromethyl-substituted analogs.
  • DPP-4 Inhibition : The 3-(m-tolyl) analog demonstrates stronger DPP-4 inhibition (IC₅₀ ~50 nM) than the 4-fluorophenyl variant, highlighting the importance of aryl group electronics .

Physicochemical Properties

Lipophilicity (logP) and solubility are critical for drug-likeness. demonstrates that chlorine at position 6 increases logP by ~0.5 units compared to unsubstituted analogs.

Table 2: Physicochemical Comparison
Compound logP Solubility (DMSO) Crystal Structure Features
Target Compound ~2.8* 100 mM (stock) Layered, halogen-bonded networks
3-(Trifluoromethyl) derivative ~3.2 50 mM Disordered trifluoromethyl groups
3-(Chloromethyl) derivative 1.9 >100 mM Co-crystallizes with acetic acid

*Estimated based on substituent contributions .

Q & A

Q. What are the common synthetic routes for 6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine?

Answer: The compound is synthesized via nucleophilic biaryl coupling followed by thermal ring transformation. A structurally similar triazolopyridazine derivative was prepared from dichloropyridazine and tolyltetrazole, yielding a planar molecular geometry with intramolecular hydrogen bonding . Alternative methods include:

  • Aldehyde condensation : Reacting 4-chlorobenzaldehyde with 2-aminopyridine under Pd catalysis in DMF at 80°C .
  • Cyclization : Utilizing chloroazines and tetrazoles to form the triazole ring, followed by functionalization .

Q. Table 1. Synthetic Methods Comparison

MethodReactantsConditionsKey OutcomesReference
Biaryl couplingDichloropyridazine, TolyltetrazoleThermal treatment (150°C)Planar structure, 75% yield
Aldehyde condensation4-Chlorobenzaldehyde, 2-aminopyridinePd catalysis, DMF, 80°C82% yield, high purity

Q. What spectroscopic techniques are essential for characterizing triazolopyridazine derivatives?

Answer: Key techniques include:

  • NMR (1H, 13C) : For structural elucidation of substituents and ring systems.
  • Mass spectrometry : To confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing, π-π interactions (centroid distance ~3.7 Å), and intramolecular hydrogen bonds (e.g., C–H⋯N) .
  • IR spectroscopy : Identifies functional groups like C-Cl and C-F bonds.

Q. What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Gloves, goggles, and flame-retardant lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Decomposition : Under fire, releases toxic gases (CO, HCl, HF); use CO₂ fire extinguishers .
  • Spill management : Vacuum spills into sealed containers; avoid water rinsing to prevent environmental release .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of triazolopyridazine derivatives?

Answer: Quantum chemical calculations (e.g., DFT) and reaction path searches predict intermediates and transition states. For example:

  • ICReDD’s workflow : Combines computational screening (e.g., solvent effects, catalyst selection) with experimental validation to minimize trial-and-error. This approach reduced optimization time for analogous heterocycles by 40% .
  • Case study : Pd-catalyzed cyclization of pyridazine precursors was optimized using Gibbs free energy calculations, achieving 88% yield .

Q. How do π-π interactions and hydrogen bonding influence the solid-state properties of triazolopyridazines?

Answer: X-ray studies reveal:

  • π-π stacking : Centroid distances of ~3.7 Å stabilize dimers, affecting solubility and melting points .
  • C–H⋯N bonds : Intramolecular hydrogen bonding (2.8–3.1 Å) enhances planarity, critical for crystallinity and photophysical properties .
  • Crystal packing : These interactions dictate mechanical stability, relevant for formulation in drug delivery systems .

Q. What strategies resolve contradictions in reported reaction yields for triazolopyridazine synthesis?

Answer:

  • Systematic parameter variation : Test catalysts (Pd vs. Cu), solvents (DMF vs. toluene), and temperatures. For example, Glang et al. achieved 82% yield using Pd in DMF vs. 60% with Cu in toluene .
  • In-situ monitoring : HPLC or Raman spectroscopy identifies byproducts (e.g., unreacted tetrazole) to adjust stoichiometry .
  • Kinetic studies : Determine rate-limiting steps (e.g., ring closure) to optimize reaction time .

Q. What are the current gaps in toxicological data, and how can researchers address them?

Answer: Gaps :

  • No acute toxicity, mutagenicity (Ames test), or ecotoxicity (e.g., Daphnia magna LC50) data .
  • Limited stability studies under physiological conditions.

Q. Solutions :

  • Collaborative studies : Partner with toxicology labs to conduct OECD guideline tests.
  • In silico prediction : Use tools like ProTox-II to prioritize experimental testing .

Q. How does substituent variation (e.g., 4-fluorophenyl vs. methylphenyl) affect bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., -F) : Enhance metabolic stability and binding affinity to targets like kinase enzymes .
  • Steric effects : Bulky substituents (e.g., cyclobutyl) reduce solubility but improve selectivity in enzyme inhibition assays .
  • Case study : 3-(4-Fluorophenyl) derivatives showed 10× higher activity in kinase assays compared to methylphenyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

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